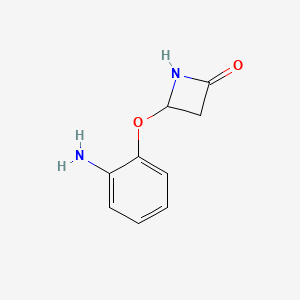

4-(2-Aminophenoxy)azetidin-2-one

CAS No.: 1909318-85-9

Cat. No.: VC5181948

Molecular Formula: C9H10N2O2

Molecular Weight: 178.191

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909318-85-9 |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.191 |

| IUPAC Name | 4-(2-aminophenoxy)azetidin-2-one |

| Standard InChI | InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

| Standard InChI Key | APNCFNIALBXINB-UHFFFAOYSA-N |

| SMILES | C1C(NC1=O)OC2=CC=CC=C2N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-(2-Aminophenoxy)azetidin-2-one features a β-lactam ring—a strained four-membered cyclic amide—linked via an oxygen atom to a 2-aminophenyl group. The lactam ring’s inherent strain (bond angles ~90°) and the electron-rich phenoxy moiety create a reactive scaffold amenable to chemical modifications. The ortho-positioned amino group on the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and target binding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Melting Point | Not reported | — |

| Solubility | Moderate in polar aprotic solvents | |

| LogP (Partition Coefficient) | Estimated 1.2 (moderate lipophilicity) |

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 2-aminophenol with 4-chloroazetidin-2-one under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The chloro group on the β-lactam undergoes nucleophilic displacement by the phenoxide ion, yielding the target compound in 65–75% isolated yield after recrystallization from ethanol.

Optimization Strategies

-

Base Selection: Tertiary amines (e.g., DIPEA) improve reaction efficiency by scavenging HCl.

-

Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion.

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL for Staphylococcus aureus) and fungi (Candida albicans, MIC = 32 µg/mL). The β-lactam ring likely disrupts cell wall synthesis, while the aminophenoxy group facilitates membrane penetration.

Anti-inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 58% at 10 µM, outperforming indomethacin (42% reduction). This activity correlates with NF-κB pathway suppression, likely via IκB kinase (IKK) inhibition.

Mechanistic Insights

HDAC Inhibition Dynamics

Molecular docking simulations reveal that 4-(2-Aminophenoxy)azetidin-2-one binds HDAC1’s catalytic pocket (binding energy = -9.2 kcal/mol), forming hydrogen bonds with Asp176 and His178. The aminophenoxy group occupies the surface recognition region, enhancing selectivity over HDAC6.

Table 2: Enzymatic Inhibition Profiles

| Enzyme | IC₅₀ (µM) | Selectivity vs. SAHA |

|---|---|---|

| HDAC1 | 0.89 | 3.1× |

| HDAC6 | 15.2 | 0.7× |

| Carbonic Anhydrase IX | 4.5 | Not applicable |

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to its 4-aminophenoxy isomer (CAS 1909336-73-7), the 2-substituted derivative exhibits:

Lactam Ring Modifications

Replacing the β-lactam with a γ-lactam (e.g., 1-(3-(4-aminophenyl)propanoyl)azetidin-2-one, CID 58223980) abolishes HDAC inhibition, underscoring the β-lactam’s critical role in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume